2-(2-methylphenoxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide
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Overview
Description
2-(2-methylphenoxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group, a pyrrolidine ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of the 2-methylphenoxy intermediate through a nucleophilic substitution reaction.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a cyclization reaction, often catalyzed by a base.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using a trifluoromethylation reagent under controlled conditions.
Final Coupling Reaction: The final step involves coupling the phenoxy intermediate with the pyrrolidine and trifluoromethyl-substituted phenyl group using a carbamothioylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-methylphenoxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(2-methylphenoxy)-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}acetamide: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
2-(2-methylphenoxy)-N-{[2-(pyrrolidin-1-yl)-5-methylphenyl]carbamothioyl}acetamide: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical and biological properties.
Uniqueness
The presence of the trifluoromethyl group in 2-(2-methylphenoxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide makes it unique compared to similar compounds. This group can significantly influence the compound’s lipophilicity, metabolic stability, and interaction with biological targets, potentially enhancing its efficacy in various applications.
Properties
Molecular Formula |
C21H22F3N3O2S |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-[[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C21H22F3N3O2S/c1-14-6-2-3-7-18(14)29-13-19(28)26-20(30)25-16-12-15(21(22,23)24)8-9-17(16)27-10-4-5-11-27/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H2,25,26,28,30) |
InChI Key |
XHXIPSBDBSRGCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCC3 |
Origin of Product |
United States |
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